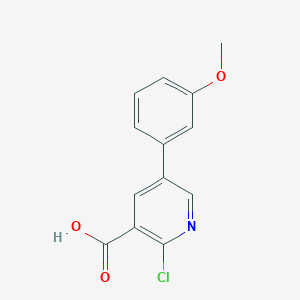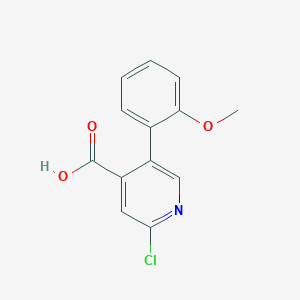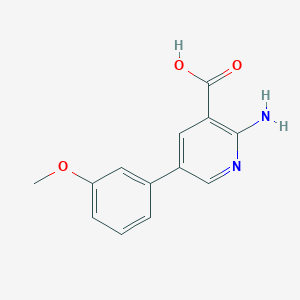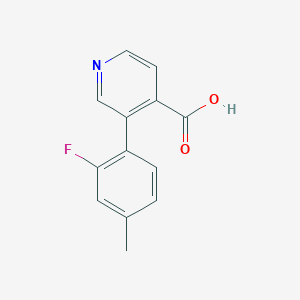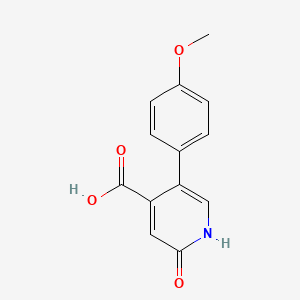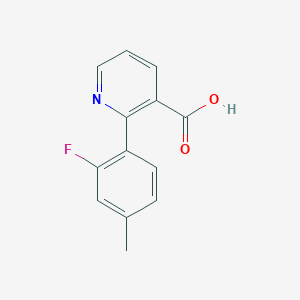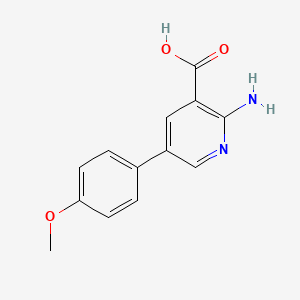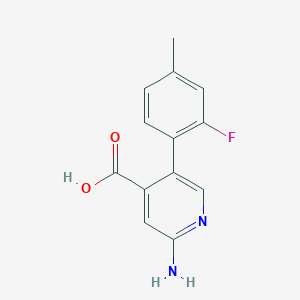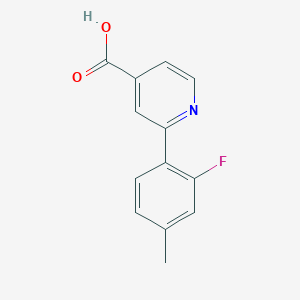
MFCD18316971
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD18316971 is a chemical entity with unique properties and potential applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316971 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation by [specific reaction] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: Utilizing [specific type of reactor] for controlled reactions.
Purification techniques: Employing methods such as [specific purification method] to isolate the compound.
Quality control: Implementing stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
MFCD18316971 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as [specific oxidizing agent].
Reducing agents: Including [specific reducing agent].
Catalysts: Utilization of [specific catalyst] to enhance reaction rates.
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Aplicaciones Científicas De Investigación
MFCD18316971 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific chemical reactions] to study [specific phenomena].
Biology: Employed in biological assays to investigate [specific biological processes].
Medicine: Potential therapeutic applications in treating [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] due to its [specific properties].
Mecanismo De Acción
The mechanism by which MFCD18316971 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].
Pathways Involved: Modulates [specific pathways] leading to [specific outcomes].
Propiedades
IUPAC Name |
2-(2-fluoro-4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMFGHXHRKFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687147 |
Source


|
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-28-7 |
Source


|
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
